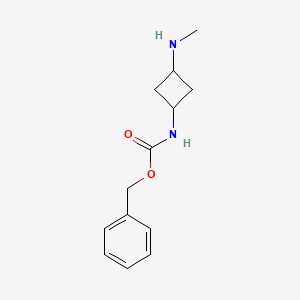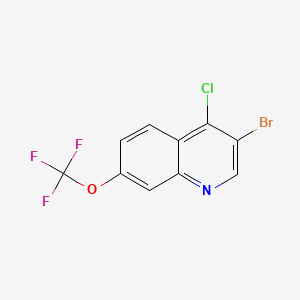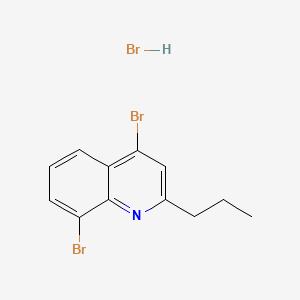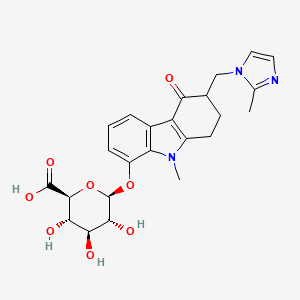
2-(4-Chlorophenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine hydrochloride”, often involves the use of proline-derived ligands . These ligands are versatile and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)pyrrolidine hydrochloride” has been characterized and confirmed through various methods . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)pyrrolidine hydrochloride” has a molecular weight of 218.12 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 217.0425048 g/mol .Wissenschaftliche Forschungsanwendungen
Forensic Science : 2-(4-Chlorophenyl)pyrrolidine hydrochloride and its derivatives have been identified as novel hydrochloride salts of cathinones and studied for their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. These compounds are important in forensic science for drug identification and analysis (Nycz et al., 2016).
Medicinal Chemistry : This compound has been studied as a functional analogue of diltiazem, a cardiovascular L-type calcium channel blocker. Research has examined its stereoselective behavior, functional, electrophysiological, and binding properties, contributing to the development of cardiovascular drugs (Carosati et al., 2009).
Antimicrobial Activity : A novel bicyclic thiohydantoin fused to pyrrolidine compound, with 2-(4-Chlorophenyl)pyrrolidine as a part, was synthesized and studied for its antimicrobial activity. It showed promising results against various bacterial and mycobacterial strains (Nural et al., 2018).
Organic Synthesis : The compound has been used in the synthesis of various organic molecules, including sulfonylpyrrolidines and pyrrolidine-1-sulfonylarene derivatives, indicating its versatility in organic chemistry (Smolobochkin et al., 2017).
Electrochemical Properties : Research has been conducted on derivatives like Tetrathiafulvalene-π-Spacer-Acceptor derivatives involving 2-(4-Chlorophenyl)pyrrolidine hydrochloride, exploring their crystal structure, optical, and electrochemical properties, which are important in the field of materials science (Andreu et al., 2000).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific functional groups .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677618 |
Source


|
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203683-40-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)
![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)
![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)
![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)





